4-Bromo-3-trifluoromethylbenzenethiol

Description

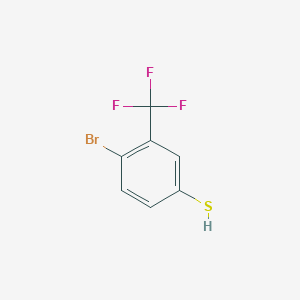

4-Bromo-3-trifluoromethylbenzenethiol (CAS: 828291-81-2) is a fluorinated aromatic thiol compound characterized by a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. The thiol (-SH) functional group confers nucleophilic reactivity, while the electron-withdrawing trifluoromethyl and bromine substituents influence the compound’s electronic properties, solubility, and stability. This compound is typically utilized as a building block in pharmaceutical and agrochemical synthesis, where fluorinated moieties enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVKNHLQWWOBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a bromobenzene derivative, followed by thiolation

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-trifluoromethylbenzenethiol may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethylbenzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-Bromo-3-trifluoromethylbenzenethiol serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities.

Synthesis of Derivatives

The compound can be utilized to synthesize derivatives with enhanced biological activities. For instance, it can be transformed into other thiol-containing compounds or used in the preparation of fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, including anticancer properties. This compound may serve as a precursor for developing novel anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Studies have shown that thiols can exhibit antibacterial effects, and derivatives of this compound could be explored for their ability to combat resistant bacterial strains.

Material Science

Functional Materials Development

In material science, this compound can be used to create functional materials with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.

Self-Healing Materials

The unique properties of thiols make them suitable candidates for developing self-healing materials. By integrating this compound into polymer systems, researchers aim to create materials that can autonomously repair damage, extending their lifespan and functionality.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives from this compound. These derivatives demonstrated promising activity against various cancer cell lines, indicating the potential for developing new anticancer drugs based on this compound .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of thiol derivatives derived from this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential role in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism by which 4-Bromo-3-trifluoromethylbenzenethiol exerts its effects is primarily through its interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of bromine, trifluoromethyl, and thiol groups differentiates it from related aromatic derivatives. Below is a comparative analysis with key analogues:

Reactivity and Functional Group Analysis

- Thiol vs. Aldehyde/Carboxylic Acid : The thiol group in this compound enables nucleophilic substitution or metal coordination, contrasting with the electrophilic aldehyde in 4-(Bromomethyl)benzaldehyde or the acidic carboxylic acid in 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid .

- Trifluoromethyl vs. Halogen Effects : The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to chloro or bromo substituents alone, impacting reaction rates in Suzuki couplings or SNAr reactions .

Biological Activity

4-Bromo-3-trifluoromethylbenzenethiol is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a bromine atom and a trifluoromethyl group attached to a benzene ring, contributing to its reactivity and biological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. In vitro tests have been conducted against various bacterial strains, including:

- Staphylococcus aureus (both methicillin-susceptible and resistant)

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined using standard microbroth dilution techniques. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 8 |

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

These findings indicate that the compound exhibits moderate antibacterial activity against certain strains, particularly MSSA and MRSA, while showing less effectiveness against Gram-negative bacteria like E. coli and P. aeruginosa .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive study investigated the SAR of various thiophenolic compounds, including derivatives of this compound. The research established that modifications to the bromine and trifluoromethyl groups significantly influenced antibacterial potency. Compounds with increased lipophilicity showed enhanced activity against MRSA, suggesting that further optimization could yield more effective derivatives .

Study 2: Comparative Analysis with Similar Compounds

In a comparative analysis, this compound was evaluated alongside other thiophenolic derivatives. It was found that while some derivatives exhibited higher antibacterial activity, the unique combination of bromine and trifluoromethyl groups in this compound provided a distinctive profile that warrants further investigation for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.